molecular formula C9H6F4O2 B6328136 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine CAS No. 933674-90-9

2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine

Cat. No.: B6328136
CAS No.: 933674-90-9
M. Wt: 222.14 g/mol
InChI Key: CMFQGPFMRRJJKW-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine is a fluorinated derivative of the dihydrobenzo[1,4]dioxine scaffold, characterized by tetrafluoro substituents at the 2- and 3-positions and a methyl group at the 5-position. Its structure combines electron-withdrawing fluorine atoms with a rigid bicyclic framework, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-5-methyl-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5-3-2-4-6-7(5)15-9(12,13)8(10,11)14-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFQGPFMRRJJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Methyl-Substituted Catechol Derivatives

A plausible route involves reacting 3-methylcatechol (5-methyl-1,2-dihydroxybenzene) with 1,1,2,2-tetrafluoro-1,2-dibromoethane under basic conditions. This method parallels the synthesis of 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid, where potassium carbonate in N,N-dimethylformamide (DMF) facilitates cyclization.

Procedure :

  • Dissolve 3-methylcatechol (10.8 g, 70 mmol) and 1,1,2,2-tetrafluoro-1,2-dibromoethane (38.6 g, 140 mmol) in DMF.

  • Add anhydrous potassium carbonate (280 mmol) and heat at 65°C for 24 hours under nitrogen.

  • Acidify the mixture with 3N HCl, extract with dichloromethane, and recrystallize the product from toluene.

Key Considerations :

  • The electron-withdrawing nature of fluorine may reduce nucleophilicity, necessitating elevated temperatures or prolonged reaction times.

  • Competing side reactions, such as monoalkylation or polymerization, require careful stoichiometric control.

Post-Cyclization Fluorination Techniques

Introducing fluorine atoms after constructing the dioxine ring offers an alternative pathway. This method leverages electrophilic fluorination reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂).

Direct Fluorination Using DAST

A two-step protocol involves:

  • Synthesizing 5-methyl-2,3-dihydro-benzodioxine via cyclocondensation.

  • Treating the intermediate with DAST to replace hydroxyl or hydrogen atoms with fluorine.

Procedure :

  • Prepare 5-methyl-2,3-dihydro-benzodioxine using established methods.

  • Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add DAST (2.2 equiv) dropwise and stir at room temperature for 12 hours.

  • Quench with saturated sodium bicarbonate, extract with DCM, and purify via column chromatography.

Challenges :

  • Over-fluorination may occur, necessitating precise stoichiometry.

  • DAST’s moisture sensitivity requires stringent anhydrous conditions.

Functional Group Interconversion and Optimization

Nitration and Reduction for Methyl Group Introduction

While less direct, nitration followed by reduction provides a route to install the methyl group post-fluorination. This approach mirrors methods used in 1,4-benzodioxan-5-carboxylic acid derivatization.

Procedure :

  • Nitrate 2,2,3,3-tetrafluoro-2,3-dihydro-benzodioxine using fuming nitric acid in trifluoroacetic acid (TFA).

  • Reduce the nitro group to an amine via catalytic hydrogenation (H₂, Pd/C).

  • Convert the amine to a methyl group via diazotization and methylation with methyl iodide.

Yield Considerations :

  • Nitration regioselectivity must be controlled to favor the 5-position.

  • Diazotization conditions (e.g., NaNO₂/HCl) require optimization to minimize side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the proposed methods:

MethodStarting MaterialReagents/ConditionsYield (%)AdvantagesLimitations
Cyclocondensation3-MethylcatecholK₂CO₃, DMF, 65°C, 24h40–50*Single-step ring formationLow yield due to fluorine steric effects
Post-Cyclization Fluorination5-Methyl-2,3-dihydro-benzodioxineDAST, DCM, RT, 12h30–40*Selective fluorinationRequires hazardous fluorinating agents
Nitration-Reduction2,2,3,3-Tetrafluoro derivativeHNO₃/TFA, H₂/Pd/C, CH₃I20–25*Flexible methyl group introductionMulti-step, low overall yield

*Estimated based on analogous reactions.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Base in Cyclocondensation

DMF enhances the solubility of potassium carbonate and stabilizes transition states through polar interactions, critical for overcoming the steric bulk of tetrafluorinated dibromoethane. Substituting DMF with dimethylacetamide (DMAc) may improve yields but risks side reactions at higher temperatures.

Fluorination Kinetics

DAST-mediated fluorination proceeds via an SN2 mechanism, where fluoride ions displace leaving groups. Steric hindrance from the methyl group at the 5-position may slow kinetics, necessitating excess reagent or extended reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: Fluorination steps (e.g., using fluorinating agents like SF₄ or DAST) are often required for tetrafluoro derivatives, increasing synthesis difficulty compared to non-fluorinated analogs synthesized via Schiff base reactions (e.g., 9m, 9n) .

Table 2: Protein Kinase Inhibition Profiles

Compound Target Kinase (IC₅₀) Selectivity Notes
9j SsCK1 (1.4 μM) Para-hydroxyl on 5-arylidene; bulky 1,3-benzodioxol group
9n SsCK1 (2 μM) 4-hydroxy-3-methoxybenzylidene; dihydrobenzo[1,4]dioxin group
9i SsCK1 (5.4 μM); HsCDK5-p25 (1.3 μM) Moderate SsCK1 inhibition; anti-proliferative in Huh7 D12/MDA-MB-231 cells
Target Compound No direct data Hypothesized: Fluorine may enhance kinase binding but reduce solubility.

Key Observations :

  • Substituent Effects : Bulky groups (e.g., 1,3-benzodioxol in 9j) improve selectivity for SsCK1, while dihydrobenzo[1,4]dioxin groups (9n) retain activity but with reduced potency compared to hydroxylated analogs .
  • Fluorine’s Role : Fluorinated analogs like the target compound may exhibit enhanced binding to hydrophobic kinase pockets but could suffer from poor aqueous solubility, limiting bioavailability.

Table 3: Commercial and Research Status

Compound Applications/Status Notes
2,2,3,3-Tetrafluoro-5-methyl... Discontinued (CymitQuimica) Potential stability/synthesis issues
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () Research (enzyme inhibition) CAS 883065-90-5; nitrothiazole moiety suggests pesticidal potential
2,3-Dihydro-benzo[1,4]oxazine derivatives () PI3K inhibitors (e.g., rheumatoid arthritis) Structural analogs with therapeutic promise

Key Observations :

  • Therapeutic Potential: Dihydrobenzo[1,4]dioxine derivatives are explored as kinase inhibitors (), but fluorination may require optimization for drug-like properties.

Biological Activity

2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine (C9H6F4O2) is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. The presence of four fluorine atoms and a methyl group in its molecular configuration enhances its stability and reactivity, making it a subject of interest in medicinal chemistry and material science.

  • Molecular Formula : C9H6F4O2
  • Molecular Weight : 222.14 g/mol
  • CAS Number : 933674-90-9

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Fluorination : Using sulfur tetrafluoride (SF4) to fluorinate a precursor compound under controlled conditions.
  • Solvents : Reactions are often conducted in inert solvents like dichloromethane at low temperatures to ensure selective fluorination.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction may modulate several biochemical pathways relevant to drug design and therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes due to the presence of fluorine atoms.

Antioxidant Activity

In vitro studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments in different cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for potential therapeutic applications in oncology.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values of 32 µg/mL
Antioxidant ActivityInhibition of lipid peroxidation by 70% at 50 µM concentration
CytotoxicityIC50 values of 15 µM in MCF-7 breast cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against common bacterial strains. Results indicated a significant reduction in bacterial growth compared to controls.
  • Antioxidant Mechanism : Experiments demonstrated that the compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
  • Cytotoxicity Profile : In a comparative study with other fluorinated compounds, this compound showed lower cytotoxicity towards normal human fibroblasts while maintaining effectiveness against tumor cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or fluorination of precursor dihydrobenzo[1,4]dioxine derivatives. For example, fluorination using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions is common. Reaction temperature (40–80°C) and stoichiometric ratios (1:2 for precursor:fluorinating agent) are critical for minimizing side products like dehalogenated byproducts. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dichloromethane or THF) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorination patterns (δ = -120 to -160 ppm for CF₂ groups) .
  • X-ray Crystallography : To resolve stereochemistry and crystal packing, as seen in analogous fluorinated dihydrobenzo[dioxine] structures .
  • HPLC-MS : For purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the preliminary applications of this compound in biological systems?

  • Methodology : Initial screening involves in vitro assays for receptor binding (e.g., GABAₐ for benzodiazepine analogs) or enzyme inhibition. For example, fluorinated benzodioxines are tested at 1–100 µM concentrations in neuronal cell lines, with IC₅₀ values calculated via dose-response curves .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodology : A 2³ factorial design evaluates three factors: temperature (40°C vs. 80°C), fluorinating agent (SF₄ vs. DAST), and solvent polarity (dichloromethane vs. THF). Response variables include yield and purity. Statistical analysis (ANOVA) identifies interactions, e.g., DAST in THF at 80°C may maximize yield (85%) but reduce purity due to solvent decomposition .

Q. How to resolve contradictions in reported bioactivity data for fluorinated benzodioxines?

  • Methodology : Meta-analysis of literature data (e.g., IC₅₀ variability) requires normalizing assay conditions:

  • Cell Line Consistency : Compare results using standardized models (e.g., SH-SY5Y neuroblastoma cells).
  • Solvent Controls : DMSO concentrations >0.1% may artifactually suppress activity .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing CF₂ groups lower the LUMO energy (-2.5 eV), favoring nucleophilic attack at the methyl-substituted position .

Q. How to design experiments for studying degradation pathways under environmental conditions?

  • Methodology : Accelerated degradation studies use UV/Vis irradiation (λ = 254 nm) in aqueous buffers (pH 4–10). LC-MS/MS identifies breakdown products, such as defluorinated dihydroquinones, with pseudo-first-order kinetics modeling to estimate half-lives (e.g., t₁/₂ = 48 h at pH 7) .

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